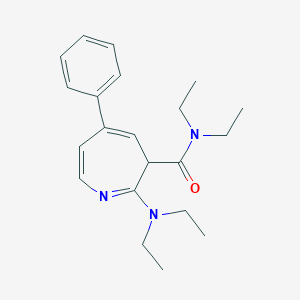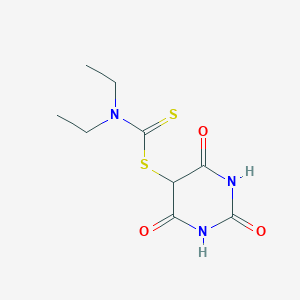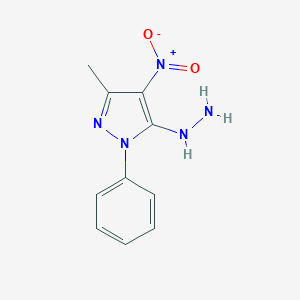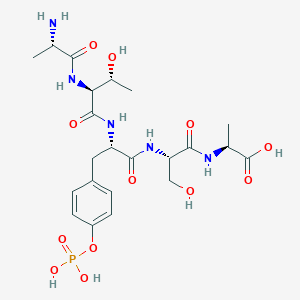
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide, also known as DEPA, is a chemical compound that belongs to the family of azepines. DEPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
作用機序
The exact mechanism of action of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is not fully understood. However, it is believed that 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide exerts its effects through the modulation of GABAergic neurotransmission. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to bind to the benzodiazepine site of the GABA-A receptor, which leads to an increase in the affinity of GABA for the receptor. This, in turn, leads to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and physiological effects:
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have a number of biochemical and physiological effects. In animal studies, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have anticonvulsant, anxiolytic, and sedative effects. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has also been found to have analgesic effects and to reduce inflammation. In addition, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have antioxidant properties.
実験室実験の利点と制限
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is also stable under a wide range of conditions. However, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide. One area of research is to further investigate its potential applications in the field of pharmaceuticals. This includes studying its potential use as a local anesthetic and as a treatment for neuropathic pain. Another area of research is to investigate its potential use as a corrosion inhibitor and as a surfactant in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide and its long-term effects on the body.
Conclusion:
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential uses in pharmaceuticals and materials science. While its exact mechanism of action is not fully understood, it is believed to modulate GABAergic neurotransmission. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low water solubility and short half-life. Further research is needed to fully understand the potential applications of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide and its mechanism of action.
合成法
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide can be synthesized through a multistep process starting from 2-bromoethyl diethylamine and 5-phenyl-3H-azepin-3-one. The first step involves the reaction of 2-bromoethyl diethylamine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 5-phenyl-3H-azepin-3-one to form 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide.
科学的研究の応用
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been found to have anticonvulsant, anxiolytic, and sedative effects. 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In the field of materials science, 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been studied for its potential use as a corrosion inhibitor and as a surfactant.
特性
製品名 |
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide |
|---|---|
分子式 |
C21H29N3O |
分子量 |
339.5 g/mol |
IUPAC名 |
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O/c1-5-23(6-2)20-19(21(25)24(7-3)8-4)16-18(14-15-22-20)17-12-10-9-11-13-17/h9-16,19H,5-8H2,1-4H3 |
InChIキー |
GNGRZQJPJDOLAC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=CC(=CC1C(=O)N(CC)CC)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)C1=NC=CC(=CC1C(=O)N(CC)CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)









![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)